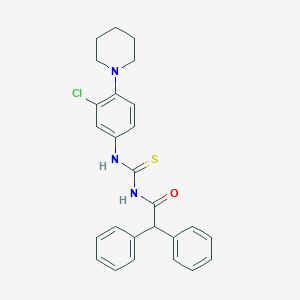![molecular formula C24H23N5O3S B399320 N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B399320.png)
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenoxy group, a benzotriazolyl group, and a carbamothioyl group, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of 2-(4-methoxyphenoxy)acetic acid, which is then reacted with 6-methyl-2-(4-methylphenyl)-2H-benzotriazole-5-thiol in the presence of coupling reagents to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions might result in the replacement of the methoxy group with other functional groups.
科学的研究の応用
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-methoxyphenoxy)acetic acid: A precursor in the synthesis of the target compound.
6-methyl-2-(4-methylphenyl)-2H-benzotriazole-5-thiol: Another precursor used in the synthesis.
2-(4-methoxyphenoxy)propionic acid:
Uniqueness
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C24H23N5O3S |
|---|---|
分子量 |
461.5g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-N-[[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]acetamide |
InChI |
InChI=1S/C24H23N5O3S/c1-15-4-6-17(7-5-15)29-27-21-12-16(2)20(13-22(21)28-29)25-24(33)26-23(30)14-32-19-10-8-18(31-3)9-11-19/h4-13H,14H2,1-3H3,(H2,25,26,30,33) |
InChIキー |
VGIQMAFDTKFXAT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)COC4=CC=C(C=C4)OC)C |
正規SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)COC4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399237.png)
![N-[[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399238.png)
![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399240.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399246.png)
![2-chloro-N-[3-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B399248.png)
![3-methyl-N-[(2-methylphenyl)carbamothioyl]butanamide](/img/structure/B399250.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399251.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399252.png)
![3-methyl-N-[(4-methylphenyl)carbamothioyl]butanamide](/img/structure/B399254.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399255.png)
![N-[(4-chlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399258.png)
![N-[(2-chlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399259.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399260.png)
